1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea

ACAT inhibition structure-activity relationship tetrazole electronics

Procure CAS 942000-91-1 as your definitive ACAT inhibitor reference standard. Its unique dual-fluorination (2,6-difluorophenyl urea + 3,4-difluorophenyl tetrazole) delivers a distinct LC-MS/MS signature (m/z 366.27 [M+H]⁺) and a 0.5–0.9 log unit higher XLogP3-AA vs. the phenyl analog. Essential for SAR studies quantifying electronic (σ) & lipophilic contributions, or for validating analytical methods under U.S. Patent 5,362,744. Ensure your experiments are reproducible—insist on this exact CAS to avoid the potency shifts caused by analog substitution.

Molecular Formula C15H10F4N6O
Molecular Weight 366.28
CAS No. 942000-91-1
Cat. No. B2475067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea
CAS942000-91-1
Molecular FormulaC15H10F4N6O
Molecular Weight366.28
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F
InChIInChI=1S/C15H10F4N6O/c16-9-5-4-8(6-12(9)19)25-13(22-23-24-25)7-20-15(26)21-14-10(17)2-1-3-11(14)18/h1-6H,7H2,(H2,20,21,26)
InChIKeyKSYOMNQHSYPMDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 942000-91-1): A Reference-Standard-Quality Tetrazole-Urea ACAT Inhibitor for Atherosclerosis & Lipid Metabolism R&D


1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS: 942000-91-1) is a synthetic, small-molecule tetrazole-substituted urea that functions as a potent inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT), the enzyme responsible for intracellular cholesterol esterification [1]. This compound belongs to the tetrazole-urea chemotype originally developed by Warner-Lambert (now Pfizer) as part of a program to identify hypocholesterolemic and anti-atherosclerotic agents [2]. Its structure features a 2,6-difluorophenyl group on one urea nitrogen and a 3,4-difluorophenyl-substituted tetrazole on the other—a dual-fluorination pattern that distinguishes it from other ACAT inhibitors in the same series [3].

Why 1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea Cannot Be Replaced by Other Tetrazole-Urea ACAT Inhibitors


In tetrazole-urea ACAT inhibitors, potency and in vivo efficacy are exquisitely sensitive to the substitution pattern on both the N-phenyl ring and the tetrazole N-1 aryl group. The Warner-Lambert SAR study demonstrated that the 2,6-diisopropylphenyl motif was optimal, but modifications to the tetrazole side chain and the urea linker produced orders-of-magnitude shifts in IC50 [1]. Replacing the 3,4-difluorophenyl tetrazole substituent with a phenyl, 4-fluorophenyl, or 4-methoxyphenyl group—as found in readily available catalog analogs (CAS 951516-78-2, 941875-94-1, 941922-86-7)—alters both the electronic character and lipophilicity of the tetrazole, which directly impacts enzyme-binding affinity and pharmacokinetic behavior [2]. Therefore, procurement of the exact CAS 942000-91-1 compound is mandatory for experiments designed to probe the contribution of dual-fluorination to ACAT inhibition or for use as a reference standard in SAR expansion studies.

Quantitative Differentiation Evidence: 1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea vs. Closest Structural Analogs


Electronic Modulation of the Tetrazole Ring: 3,4-Difluorophenyl vs. Unsubstituted Phenyl on Tetrazole N-1

In the tetrazole-urea ACAT inhibitor series, the electronic nature of the N-1 aryl substituent on the tetrazole ring directly modulates the pKa of the tetrazole and its hydrogen-bond-accepting capacity. The 3,4-difluorophenyl group exerts a stronger electron-withdrawing effect (Hammett σₘ₊ₚ ≈ +0.35) compared to an unsubstituted phenyl (σ ≈ 0), which stabilizes the tetrazole anion and alters the inhibitor's interaction with the ACAT active site. In the published Warner-Lambert SAR, replacing a 4-fluorophenyl with a 3,4-difluorophenyl on the tetrazole typically resulted in a 2- to 5-fold improvement in liver ACAT IC50 [1]. The target compound (CAS 942000-91-1) incorporates this 3,4-difluorophenyl substitution, offering a distinct electronic profile relative to the phenyl analog (CAS 951516-78-2) [2].

ACAT inhibition structure-activity relationship tetrazole electronics

Lipophilicity Differentiation: Impact of Dual Fluorination on Calculated logP vs. Mono-Fluorinated or Des-Fluoro Analogs

The presence of four fluorine atoms in the target compound (two on the N-phenyl ring, two on the tetrazole N-1 phenyl) increases calculated lipophilicity (XLogP3-AA ≈ 2.8) relative to analogs with fewer fluorines. For comparison, the 4-fluorophenyl analog (CAS 941875-94-1, three fluorines) has an XLogP3-AA ≈ 2.3, and the phenyl analog (CAS 951516-78-2, two fluorines only on the N-phenyl ring) has an XLogP3-AA ≈ 1.9 [1]. The 0.5–0.9 log unit increase directly impacts membrane permeability and tissue distribution, which are critical for in vivo ACAT inhibition in arterial tissue [2].

lipophilicity drug-likeness ACAT inhibitor physicochemical property

In Vivo Cholesterol-Lowering Benchmarking: Tetrazole-Urea Class Efficacy vs. CI-976 in Atherosclerosis Models

The tetrazole-urea ACAT inhibitor chemotype has been directly compared to the reference compound CI-976 in a long-term atherosclerosis model. Tetrazole urea 2b (a close structural analog of the target compound) demonstrated superior reduction in arterial lesion size compared to CI-976, attributed to more effective inhibition of arterial ACAT [1]. Furthermore, tetrazole urea 2i dosed at 3 mg/kg lowered plasma total cholesterol (TC) 67% in cholesterol-fed rats and 47% in cholesterol-fed dogs; at 10 mg/kg, 2i lowered TC 52% and raised HDL cholesterol 113% in rats with pre-established hypercholesterolemia [2]. While the target compound (CAS 942000-91-1) is an earlier-generation member of this series, it shares the core pharmacophore responsible for this in vivo activity.

in vivo efficacy total cholesterol atherosclerosis ACAT inhibition

Optimal Research & Procurement Scenarios for 1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 942000-91-1)


SAR Expansion: Probing the Contribution of the 3,4-Difluorophenyl Tetrazole Substituent to ACAT Inhibition

Use CAS 942000-91-1 as the key reference compound in a matrix of analogs (phenyl, 4-fluorophenyl, 4-methoxyphenyl tetrazole variants) to quantify the electronic and lipophilic contribution of the 3,4-difluorophenyl group. The 0.5–0.9 log unit increase in XLogP3-AA and the electron-withdrawing Hammett effect (+0.35 σ) relative to the phenyl analog provide two orthogonal differentiation axes for SAR analysis [1].

In Vitro ACAT Enzyme Assay Reference Standard with Defined Physicochemical Properties

Employ CAS 942000-91-1 as a well-characterized ACAT inhibitor reference standard in liver microsome or arterial tissue ACAT assays. Its dual-fluorinated structure ensures a distinct retention time and mass spectrometry signature (m/z 366.27 [M+H]⁺), facilitating its use as an internal standard in LC-MS/MS-based enzyme activity assays [2].

Comparative In Vivo Pharmacokinetic Studies of Fluorination Degree on ACAT Inhibitor Tissue Distribution

Compare CAS 942000-91-1 (4 fluorines) with the 4-fluorophenyl analog (3 fluorines) and the phenyl analog (2 fluorines) in rodent PK studies to determine how incremental fluorination alters volume of distribution, half-life, and arterial tissue penetration. The tetrazole-urea class has demonstrated cholesterol-lowering in cholesterol-fed rats (67% TC reduction at 3 mg/kg for optimized analog 2i), making this a relevant in vivo model [3].

Procurement as a High-Purity Analytical Reference for Patent Enforcement or Freedom-to-Operate Analysis

CAS 942000-91-1 falls within the Markush claims of U.S. Patent 5,362,744, which covers tetrazole-substituted urea ACAT inhibitors. Procuring this specific compound as an authenticated reference standard supports analytical method validation for patent enforcement, generic drug development, or freedom-to-operate assessments in the ACAT inhibitor space [4].

Quote Request

Request a Quote for 1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.